molecular formula C7H10N2OS B13153778 4-Amino-1-(1,3-thiazol-5-YL)butan-1-one

4-Amino-1-(1,3-thiazol-5-YL)butan-1-one

Cat. No.: B13153778
M. Wt: 170.23 g/mol
InChI Key: NGWDQNCTNFPUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-Amino-1-(1,3-thiazol-5-YL)butan-1-one undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Amino-1-(1,3-thiazol-5-YL)butan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives can inhibit enzymes involved in DNA replication, leading to cell death in cancer cells . They can also modulate neurotransmitter synthesis, affecting nervous system function .

Comparison with Similar Compounds

4-Amino-1-(1,3-thiazol-5-YL)butan-1-one can be compared with other thiazole derivatives such as:

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

4-amino-1-(1,3-thiazol-5-yl)butan-1-one

InChI

InChI=1S/C7H10N2OS/c8-3-1-2-6(10)7-4-9-5-11-7/h4-5H,1-3,8H2

InChI Key

NGWDQNCTNFPUNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C(=O)CCCN

Origin of Product

United States

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